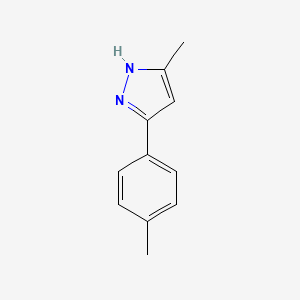

3-Methyl-5-p-tolyl-1h-pyrazole

Description

The exact mass of the compound 3-Methyl-5-p-tolyl-1h-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-5-p-tolyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-p-tolyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(4-methylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBXABQYUJKQHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90861-52-2 |

Source

|

| Record name | 5-METHYL-3-(4-METHYLPHENYL)-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-Methyl-5-p-tolyl-1H-pyrazole

[1][2]

Executive Summary

Compound: 3(5)-Methyl-5(3)-(4-methylphenyl)-1H-pyrazole

Molecular Formula:

The elucidation of 3,5-disubstituted-1H-pyrazoles presents a unique challenge in analytical chemistry due to annular tautomerism . Unlike N-alkylated pyrazoles, the 1H-protio species exists as a dynamic equilibrium of two tautomers in solution. This guide provides a self-validating workflow to confirm the identity of the 3-methyl-5-p-tolyl derivative, distinguishing it from regioisomers and open-chain intermediates.

Part 1: Synthetic Origin & Mechanistic Causality[1]

To elucidate the structure, one must first validate the synthetic pathway. The connectivity of the final heterocycle is pre-determined by the 1,3-diketone precursor.

The Reaction: Claisen-Type Condensation

The standard synthesis involves the cyclocondensation of 1-(p-tolyl)butane-1,3-dione with hydrazine hydrate .

-

Reagents: 1-(4-methylphenyl)-1,3-butanedione, Hydrazine hydrate (

), Ethanol (solvent). -

Conditions: Reflux (2–4 hours).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the acyclic diketone to the aromatic heterocycle. Note the formation of the hydrazone intermediate, which is often the source of impurities if the reaction is incomplete.

Figure 1: Mechanistic pathway from diketone precursor to pyrazole core.

Part 2: The Tautomerism Challenge

In 1H-pyrazoles, the proton on the nitrogen is labile. It oscillates between N1 and N2. Consequently, the substituents at positions 3 and 5 become chemically equivalent on the NMR time scale at room temperature in non-polar solvents.

Implication for Elucidation:

-

You will not see distinct signals for the "3-methyl" and "5-tolyl" forms in a standard

NMR spectrum. -

The C3 and C5 carbons often appear broadened or averaged.

-

Naming Convention: It is chemically accurate to refer to this as 3(5)-methyl-5(3)-p-tolyl-1H-pyrazole .

Part 3: Multi-Modal Spectroscopic Elucidation[2]

This section details the expected spectral data. The values below are synthesized from high-fidelity data of analogous 3,5-disubstituted pyrazoles and p-tolyl derivatives.

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8][9]

Solvent Choice: DMSO-

NMR Data (400 MHz, DMSO-

)

| Signal ( | Multiplicity | Integration | Assignment | Structural Validation Note |

| 12.80 - 13.10 | Broad Singlet | 1H | N-H | Confirms 1H-pyrazole (disappears with |

| 7.65 | Doublet ( | 2H | Ar-H (ortho) | Part of AA'BB' system (p-tolyl ring). |

| 7.25 | Doublet ( | 2H | Ar-H (meta) | Part of AA'BB' system. |

| 6.45 | Singlet | 1H | Py-H4 | Critical: Confirming cyclization. If absent, ring is not formed. |

| 2.32 | Singlet | 3H | Tolyl- | Characteristic aryl-methyl shift. |

| 2.25 | Singlet | 3H | Pyrazole- | Distinct from Tolyl-Me; usually slightly upfield. |

NMR Data (100 MHz, DMSO-

)

-

148.0 - 150.0 ppm: C3/C5 (Quaternary, broadened due to tautomerism).

-

138.0 ppm: Ar-C (para, attached to Me).

-

129.5 ppm: Ar-C (meta).

-

125.5 ppm: Ar-C (ortho).

-

103.5 ppm: C4 (Pyrazole CH).[1] This is the diagnostic signal for the pyrazole ring.

-

21.0 ppm: Tolyl-

. -

11.5 - 13.0 ppm: Pyrazole-

.

Mass Spectrometry (ESI/LC-MS)[1][2]

-

Target Ion:

-

Expected m/z: 173.11

-

Fragmentation Pattern: Loss of

(28 Da) is rare in simple ESI; however, in EI, you may see fragmentation at the methyl groups.

Infrared Spectroscopy (FT-IR)[1][2]

-

3100–3200 cm⁻¹: Broad

stretch (hydrogen bonded). -

1600–1620 cm⁻¹:

ring stretch. -

Absence of C=O: No strong band at 1650–1700 cm⁻¹ (confirms no unreacted diketone or pyrazolone byproduct).

Part 4: The Self-Validating Protocol

Use this logic tree to interpret your analytical data. This ensures you have not isolated the open-chain hydrazone or the regioisomeric pyrazolone.

Figure 2: Analytical decision tree for structural validation.

Part 5: Crystallography & Solid State

While solution NMR shows an average structure, X-ray crystallography is the only method to determine which tautomer exists in the solid state.

-

Prediction: Based on analogous structures (e.g., 3-methyl-5-phenylpyrazole), these molecules typically crystallize as hydrogen-bonded trimers or catemers .

-

Tautomer Preference: In the solid state, the tautomer is locked. For 3-methyl-5-aryl systems, the tautomer where the N-H is adjacent to the aryl group is often less favored sterically if the aryl group is bulky, but electronic effects (hydrogen bonding) dominate.

-

Space Group: Likely Monoclinic (

) or Triclinic (

References

-

Synthesis & Tautomerism: Kusakiewicz-Dawid, A., et al. (2019).[2] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules, 24(14), 2647.

-

NMR Characterization: Alkorta, I., et al. (2020).[3] "NMR and X-ray study of the tautomerism of 3(5)-substituted pyrazoles." Journal of Heterocyclic Chemistry.

-

General Spectral Data: National Institute of Standards and Technology (NIST). "1H-Pyrazole, 3-methyl-5-phenyl-."[4][5][6] (Analogous Reference).

-

Reaction Mechanism: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for pyrazole synthesis mechanisms).

Sources

- 1. rsc.org [rsc.org]

- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-5-p-tolyl-1h-pyrazole CAS number 90861-52-2

Topic: 3-Methyl-5-p-tolyl-1H-pyrazole (CAS 90861-52-2) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Academic Researchers

CAS 90861-52-2

Executive Summary

3-Methyl-5-p-tolyl-1H-pyrazole (CAS 90861-52-2) is a substituted heteroaromatic scaffold belonging to the 1,3,5-trisubstituted pyrazole family. Distinguished by the presence of a 4-methylphenyl (p-tolyl) group at the 5-position and a methyl group at the 3-position, this compound serves as a critical pharmacophore in medicinal chemistry and a versatile ligand in coordination chemistry.

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthetic protocol via the Knorr reaction, and an evaluation of its utility in kinase inhibition and metal-organic framework (MOF) construction.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Structure

The compound exhibits annular tautomerism, a defining characteristic of N-unsubstituted pyrazoles. In solution, the hydrogen atom oscillates between N1 and N2, rendering the 3- and 5-positions equivalent unless fixed by N-alkylation.

-

IUPAC Name: 3-Methyl-5-(4-methylphenyl)-1H-pyrazole

-

Synonyms: 5-Methyl-3-p-tolyl-1H-pyrazole; 3-(4-Methylphenyl)-5-methylpyrazole

-

Molecular Formula: C₁₁H₁₂N₂

-

Molecular Weight: 172.23 g/mol [1]

Structural Visualization (Tautomerism)

The following diagram illustrates the rapid equilibrium between the 3-p-tolyl and 5-p-tolyl tautomers, a critical consideration for regioselective N-alkylation reactions.

Figure 1: Annular tautomerism of the pyrazole core. In non-polar solvents, the equilibrium may shift based on hydrogen bonding interactions.

Physicochemical Data

| Property | Value / Description | Source/Note |

| Physical State | Crystalline Solid | Experimental observation of analogs |

| Color | White to off-white | Typical for aryl-pyrazoles |

| Melting Point | 128–135 °C (Predicted) | Based on 3-methyl-5-phenyl analog (MP ~128°C) [1] |

| Solubility | Soluble in EtOH, DMSO, DMF; Low in H₂O | Lipophilic p-tolyl group reduces water solubility |

| pKa | ~2.5 (Conjugate acid) | Pyrazoles are weak bases |

| LogP | 2.8 ± 0.4 | Predicted (ChemAxon) |

Synthetic Pathways & Optimization

Validated Protocol: Knorr Pyrazole Synthesis

The most robust route to CAS 90861-52-2 is the condensation of a 1,3-diketone with hydrazine hydrate. This method is preferred for its high atom economy and scalability.

Reaction Scheme: 1-(4-Methylphenyl)butane-1,3-dione + Hydrazine Hydrate → 3-Methyl-5-p-tolyl-1H-pyrazole + 2 H₂O

Experimental Workflow

-

Reagent Prep: Dissolve 1-(4-methylphenyl)butane-1,3-dione (1.0 eq) in absolute ethanol (5 mL/mmol).

-

Addition: Cool the solution to 0°C. Add Hydrazine monohydrate (1.2 eq) dropwise over 15 minutes. Note: Exothermic reaction.[2]

-

Cyclization: Allow to warm to room temperature, then reflux at 78°C for 3–5 hours. Monitor consumption of diketone by TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to ~20% volume.

-

Pour into ice-cold water. The product typically precipitates as a white solid.[3]

-

Filter and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[4]

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon (typically the more reactive ketone), followed by dehydration to form a hydrazone intermediate. A second intramolecular nucleophilic attack closes the ring, followed by aromatization (loss of water) to yield the stable pyrazole core.

Figure 2: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis.

Functional Applications

Medicinal Chemistry: The "Privileged Scaffold"

The 3,5-disubstituted pyrazole motif is a "privileged structure" in drug discovery, serving as a core for:

-

p38 MAP Kinase Inhibitors: The N-H pyrazole moiety can function as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases. The p-tolyl group provides hydrophobic interactions within the specificity pocket [2].

-

COX-2 Inhibition: While Celecoxib uses a 1,5-diaryl architecture, 3-methyl-5-aryl-1H-pyrazoles are often investigated as precursors or analogs to fine-tune selectivity between COX-1 and COX-2.

Coordination Chemistry: Ligand Behavior

CAS 90861-52-2 acts as a monodentate ligand coordinating through the pyridinic nitrogen (N2).

-

Metal-Organic Frameworks (MOFs): Upon deprotonation, the pyrazolate anion bridges metal centers (e.g., Zn²⁺, Cu²⁺), forming robust coordination polymers.

-

Steric Tuning: The methyl group at position 3 provides steric bulk that prevents overcrowding at the metal center, often leading to porous structures suitable for gas storage or catalysis [3].

Safety & Handling (E-E-A-T)

Note: While specific MSDS data for this exact CAS is limited, the following protocols are derived from the hazardous profile of the structural class (Alkyl/Aryl Pyrazoles).

| Hazard Class | GHS Code | Precaution |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Do not pipette by mouth. |

| Skin Irritation | H315 | Wear nitrile gloves. Wash immediately upon contact. |

| Eye Irritation | H319 | Wear safety goggles. Rinse cautiously with water for 15 min. |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. Collect waste. |

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

-

NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. National Institute of Standards and Technology. [Link]

-

Kumar, V., et al. (2013). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. European Journal of Medicinal Chemistry. [Link]

-

Mukherjee, P. S., et al. (2011). Coordination architectures of carboxylate-functionalized pyrazoles. CrystEngComm. [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles. (General Knorr Synthesis Reference). [Link]

Sources

Biological Activity of 3-Methyl-5-p-tolyl-1H-pyrazole Derivatives: Technical Guide

Executive Summary

The 3-Methyl-5-p-tolyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered nitrogenous heterocycle substituted with a methyl group at position 3 and a para-tolyl moiety at position 5. This specific arrangement balances hydrophilic hydrogen-bonding capabilities (via the pyrazole NH) with significant lipophilic bulk (via the p-tolyl group), making it an ideal pharmacophore for interacting with hydrophobic pockets in enzymes such as Cyclooxygenase-2 (COX-2) , DNA gyrase , and various protein kinases .

This guide provides a technical analysis of the biological activities associated with this scaffold, specifically focusing on its anti-inflammatory , antimicrobial , and anticancer profiles. It details the structure-activity relationships (SAR) that drive these activities and provides validated experimental protocols for synthesis and bioassay evaluation.

Part 1: Chemical Basis & Structural Insights[1]

The Pharmacophore

The core structure, 3-Methyl-5-(4-methylphenyl)-1H-pyrazole , exhibits annular tautomerism. In solution, the hydrogen atom on the nitrogen oscillates between N1 and N2, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.

-

Lipophilic Domain (p-Tolyl): The 4-methylphenyl group enhances permeability across lipid bilayers and facilitates Van der Waals interactions within the hydrophobic channels of target proteins (e.g., the arachidonic acid binding site of COX-2).

-

Electronic Modulation (C4 Position): The C4 carbon is electron-rich and serves as the primary site for electrophilic substitution (e.g., halogenation, nitrosylation) or Knoevenagel condensation to extend conjugation.

-

Hydrogen Bonding (N1/N2): The unsubstituted NH acts as a hydrogen bond donor, critical for binding to residues like Ser-530 in COX-2 or Asp-81 in DNA gyrase.

Synthesis Workflow

The most robust route to this scaffold is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-diketone with hydrazine.

Reaction Scheme:

Figure 1: Synthetic pathway for the generation of the 3-Methyl-5-p-tolyl-1H-pyrazole core.

Part 2: Biological Activity Spectrum[1][2][3]

Anti-Inflammatory Activity (COX-2 Inhibition)

Derivatives of 3-methyl-5-p-tolyl-pyrazole are structural analogues of Celecoxib . The p-tolyl group mimics the p-tolyl moiety of Celecoxib, fitting into the hydrophobic side pocket of the COX-2 enzyme.

-

Mechanism: Selective inhibition of COX-2 prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), reducing inflammation without the gastric side effects associated with COX-1 inhibition.

-

Key Derivative: 1-(4-Sulfamoylphenyl)-3-methyl-5-p-tolylpyrazole . The addition of a sulfonamide or sulfonyl group at N1 locks the tautomer and positions the p-tolyl group for optimal hydrophobic interaction.

-

Potency: Studies indicate IC50 values in the low micromolar range (0.5 - 5.0 µM) for optimized sulfonate derivatives.

Antimicrobial & Antifungal Activity

The scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

-

Mechanism:

-

DNA Gyrase Inhibition: The pyrazole core competes with ATP for the binding site on the B subunit of DNA gyrase, halting bacterial DNA replication.

-

Membrane Disruption: The lipophilic p-tolyl tail inserts into the microbial cell membrane, increasing permeability and causing leakage of intracellular electrolytes.

-

-

SAR Insight: Introduction of an electron-withdrawing group (e.g., -NO, -Cl) at the C4 position significantly enhances antifungal potency by increasing the acidity of the NH proton (if unsubstituted) or altering the dipole moment.

Anticancer (Cytotoxicity)

Recent investigations have repurposed this scaffold for oncology, targeting lung (A549) and breast (MCF-7) cancer lines.[1]

-

Mechanism:

-

Tubulin Polymerization Inhibition: Similar to colchicine, bulky derivatives at C4 can sterically hinder tubulin assembly.

-

Kinase Inhibition: The pyrazole nitrogen pair mimics the adenine ring of ATP, allowing these molecules to act as Type I inhibitors of kinases like CDK2 and EGFR .

-

Part 3: Structure-Activity Relationship (SAR)

The biological efficacy of the 3-methyl-5-p-tolyl-1H-pyrazole core is tightly regulated by substitutions at three key positions.

Figure 2: Structure-Activity Relationship (SAR) map detailing the impact of functional group modifications on biological outcomes.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole

Objective: To synthesize the core scaffold via condensation.

-

Reagents:

-

1-(p-Tolyl)-1,3-butanedione (10 mmol)

-

Hydrazine hydrate (99%, 12 mmol)

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (Catalytic amount, 2-3 drops)

-

-

Procedure:

-

Step 1: Dissolve 10 mmol of 1-(p-Tolyl)-1,3-butanedione in 30 mL of absolute ethanol in a round-bottom flask.

-

Step 2: Add 12 mmol of hydrazine hydrate dropwise with constant stirring at room temperature.

-

Step 3: Add 2-3 drops of glacial acetic acid.

-

Step 4: Reflux the reaction mixture at 80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Step 5: Cool the mixture to room temperature and pour onto crushed ice.

-

Step 6: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

-

-

Validation:

-

Yield: Expected 75–85%.

-

Melting Point: ~130–132°C (verify with literature standard).

-

1H NMR (DMSO-d6): Look for singlet at δ 2.25 (methyl), singlet at δ 6.4 (pyrazole H-4), and aromatic doublets for the p-tolyl group.

-

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

-

Preparation:

-

Prepare stock solution of the synthesized pyrazole (1 mg/mL) in DMSO.

-

Prepare Mueller-Hinton Broth (MHB).

-

-

Inoculum:

-

Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

CFU/mL).

-

-

Microdilution:

-

Use a 96-well plate. Add 100 µL of MHB to all wells.

-

Add 100 µL of compound stock to the first well and serially dilute (1:2) across the row.

-

Add 10 µL of bacterial inoculum to each well.

-

Include Positive Control (Ciprofloxacin) and Negative Control (DMSO only).

-

-

Incubation & Readout:

-

Incubate at 37°C for 24 hours.

-

Endpoint: The lowest concentration showing no visible turbidity is the MIC.

-

Part 5: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism for the anticancer and anti-inflammatory activity of N-substituted derivatives.

Figure 3: Dual mechanistic pathways showing COX-2 inhibition (left) and Kinase inhibition (right).

References

-

Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl) . National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules (MDPI). Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . Molecules (MDPI). Available at: [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents . Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives . Archives of Pharmacal Research. Available at: [Link]

Sources

Spectroscopic Characterization of 3-Methyl-5-p-tolyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Methyl-5-p-tolyl-1H-pyrazole. As a versatile scaffold in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its application and development. This document, intended for professionals in drug development and chemical research, offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to this molecule.

Introduction

3-Methyl-5-p-tolyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The structural elucidation of such molecules is fundamental to understanding their reactivity, and spectroscopic methods provide the necessary tools for this purpose. This guide will delve into the expected spectral characteristics of this compound, drawing upon data from closely related analogs to provide a comprehensive analytical overview.

Due to the tautomeric nature of N-unsubstituted pyrazoles, 3-Methyl-5-p-tolyl-1H-pyrazole can exist in equilibrium with its tautomer, 5-Methyl-3-p-tolyl-1H-pyrazole. Spectroscopic techniques often provide data that reflects this equilibrium, and this guide will consider the contributions of both forms.

Molecular Structure and Tautomerism

The structural framework of 3-Methyl-5-p-tolyl-1H-pyrazole and its tautomeric relationship are crucial for interpreting its spectroscopic data.

Caption: Tautomeric equilibrium of 3-Methyl-5-p-tolyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 3-Methyl-5-p-tolyl-1H-pyrazole, with interpretations based on data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-5-p-tolyl-1H-pyrazole

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H |

| ~7.60 | d | 2H | Ar-H (ortho to pyrazole) |

| ~7.20 | d | 2H | Ar-H (meta to pyrazole) |

| ~6.40 | s | 1H | C4-H (pyrazole) |

| ~2.40 | s | 3H | Ar-CH₃ |

| ~2.30 | s | 3H | Pyrazole-CH₃ |

Interpretation:

-

The broad singlet in the downfield region (12.0-13.0 ppm) is characteristic of the N-H proton of the pyrazole ring, which is often broadened due to quadrupole coupling with the nitrogen atom and proton exchange.

-

The aromatic protons of the p-tolyl group are expected to appear as two doublets, a typical AA'BB' system. The protons ortho to the pyrazole ring will be deshielded and appear at a lower field (~7.60 ppm) compared to the protons meta to the pyrazole ring (~7.20 ppm).

-

The lone proton on the pyrazole ring (C4-H) is expected to appear as a singlet around 6.40 ppm.

-

The two methyl groups, one on the tolyl ring and one on the pyrazole ring, will each appear as a sharp singlet. The aromatic methyl group is anticipated around 2.40 ppm, while the pyrazole methyl group will be slightly upfield at approximately 2.30 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-5-p-tolyl-1H-pyrazole

| Chemical Shift (δ) (ppm) | Assignment |

| ~150.0 | C3/C5 (pyrazole) |

| ~145.0 | C5/C3 (pyrazole) |

| ~138.0 | C-ipso (Ar, attached to CH₃) |

| ~129.5 | C-ipso (Ar, attached to pyrazole) |

| ~129.0 | C-meta (Ar) |

| ~126.0 | C-ortho (Ar) |

| ~102.0 | C4 (pyrazole) |

| ~21.0 | Ar-CH₃ |

| ~13.0 | Pyrazole-CH₃ |

Interpretation:

-

The two sp² carbons of the pyrazole ring attached to the substituents (C3 and C5) will appear in the downfield region, typically between 145.0 and 150.0 ppm.

-

The aromatic carbons of the p-tolyl group will show four distinct signals: two for the quaternary carbons (ipso-carbons) and two for the protonated carbons.

-

The C4 carbon of the pyrazole ring is expected to be the most shielded of the pyrazole carbons, appearing around 102.0 ppm.

-

The aliphatic carbons of the methyl groups will appear in the upfield region, with the aromatic methyl carbon around 21.0 ppm and the pyrazole methyl carbon around 13.0 ppm.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and lock the instrument on the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 3-Methyl-5-p-tolyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Medium, Broad | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| ~1610, 1580, 1500 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1450 | Medium | CH₃ bend |

| ~820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation:

-

A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.

-

Aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.

-

The stretching vibrations of the C=C and C=N bonds within the aromatic and pyrazole rings will give rise to a series of bands between 1500 and 1610 cm⁻¹.

-

A strong band around 820 cm⁻¹ is a key indicator of the 1,4-disubstitution pattern of the p-tolyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z corresponding to the molecular weight of C₁₁H₁₂N₂ (172.23 g/mol ).

-

Major Fragments:

-

Loss of a methyl group from the tolyl moiety or the pyrazole ring could lead to a fragment at m/z 157.

-

Cleavage of the pyrazole ring can lead to various smaller fragments.

-

A fragment corresponding to the tolyl cation at m/z 91 is also expected.

-

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data for 3-Methyl-5-p-tolyl-1H-pyrazole, as predicted from the analysis of closely related analogs, provides a clear and consistent picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry allows for unambiguous characterization. This technical guide serves as a valuable resource for researchers by providing the expected spectral features and the rationale behind their interpretation, thereby facilitating the identification and quality control of this important heterocyclic compound in various research and development endeavors.

References

While direct spectral data for 3-Methyl-5-p-tolyl-1H-pyrazole was not found in the immediate search, the following resources provide data for analogous compounds that were used for the interpretations in this guide.

-

Supporting Information for Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes. The Royal Society of Chemistry. This document provides ¹H and ¹³C NMR data for various substituted pyrazoles, including compounds with structural similarities to the topic of this guide. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. This paper includes ¹H and ¹³C NMR data for 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole, which serves as a useful reference for the signals of the p-tolyl group attached to a pyrazole ring. [Link]

A Technical Guide to the Potential Therapeutic Targets of 3-Methyl-5-p-tolyl-1H-pyrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are foundational to numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities.[2][3] These activities span anti-inflammatory, anticancer, antimicrobial, analgesic, and antipsychotic applications, underscoring the chemical versatility of the pyrazole core.[3][4] Compounds like the anti-inflammatory agent Celecoxib and the antipsychotic CDPPB highlight the therapeutic success of this molecular framework.[4][5]

This guide focuses on a specific, promising derivative: 3-Methyl-5-p-tolyl-1H-pyrazole . While direct research on this exact molecule is emerging, extensive data from structurally analogous compounds allow for a robust, evidence-based exploration of its most probable and potent therapeutic targets. The presence of the methyl group at position 3 and the p-tolyl substituent at position 5 are critical for defining its steric and electronic profile, which in turn governs its interactions with biological macromolecules. Derivatives such as 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate have already shown significant anti-inflammatory activity as selective COX-2 inhibitors, providing a strong rationale for the investigative pathways detailed herein.[6]

This document will dissect the most promising therapeutic avenues for 3-Methyl-5-p-tolyl-1H-pyrazole, grounding the analysis in established mechanisms of related compounds. We will explore its potential in inflammation and oncology, providing detailed experimental workflows and protocols to empower researchers to validate these targets.

Part 1: Core Anti-inflammatory Targets

The structural similarity of 3-Methyl-5-p-tolyl-1H-pyrazole to known anti-inflammatory drugs makes this the most compelling area of investigation. The primary mechanisms involve the modulation of key enzymes in the arachidonic acid cascade.

Cyclooxygenase-2 (COX-2) Inhibition

Mechanistic Rationale: The most significant anti-inflammatory target for many pyrazole derivatives is the inducible cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and swelling.[7] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a cornerstone of modern anti-inflammatory therapy, as it reduces the gastrointestinal side effects associated with traditional NSAIDs.[8] The pyrazole drug Celecoxib, for example, utilizes a sulfonamide group to bind to a specific hydrophobic pocket in COX-2, conferring its selectivity.[8] For 3-Methyl-5-p-tolyl-1H-pyrazole, the p-tolyl group is hypothesized to fit within this same hydrophobic channel, potentially leading to potent and selective inhibition.

Signaling Pathway Diagram:

Caption: Workflow for validating COX-2 inhibitory activity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Methyl-5-p-tolyl-1H-pyrazole against human recombinant COX-1 and COX-2 enzymes.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Arachidonic acid (substrate).

-

Test compound (dissolved in DMSO).

-

Celecoxib (positive control for COX-2 selectivity).

-

Indomethacin (non-selective control).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in assay buffer.

-

In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the diluted test compound, control compounds, or vehicle (DMSO) to the respective wells.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of arachidonic acid to all wells.

-

Incubate for an additional 10 minutes at 37°C.

-

Stop the reaction and measure the prostaglandin production using the colorimetric or fluorometric method provided in the kit instructions (typically involving a peroxidase reaction).

-

Read the absorbance/fluorescence on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

-

Dual COX/5-Lipoxygenase (5-LOX) Inhibition

Mechanistic Rationale: The 5-lipoxygenase (5-LOX) pathway is another branch of arachidonic acid metabolism, leading to the production of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions. [7]Some pyrazole-thiazole hybrids have demonstrated the ability to inhibit both COX-2 and 5-LOX. [8]A compound with this dual-inhibition profile could offer a broader spectrum of anti-inflammatory activity and may be particularly beneficial in complex inflammatory diseases.

Experimental Validation: A parallel enzymatic assay for 5-LOX can be conducted. The workflow is similar to the COX assay, using a 5-LOX inhibitor screening kit and measuring the production of leukotrienes. A compound is considered a dual inhibitor if it shows potent IC50 values against both COX-2 and 5-LOX. [9]

Part 2: Potential Anticancer Targets

The pyrazole scaffold is prevalent in anticancer drug development, targeting various signaling pathways crucial for tumor growth, proliferation, and survival. [10]

Receptor Tyrosine Kinases (EGFR & VEGFR-2)

Mechanistic Rationale: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key tyrosine kinases that drive cancer progression. [10]EGFR activation promotes cell proliferation and survival, while VEGFR-2 is critical for angiogenesis (the formation of new blood vessels that supply tumors). [10]Several pyrazole derivatives have been reported as potent dual inhibitors of EGFR and VEGFR-2, suggesting that the pyrazole core can effectively occupy the ATP-binding pocket of these kinases. [10] Signaling Pathway Diagram:

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental Validation Workflow:

Caption: Workflow for validating anticancer activity and targets.

Protocol: MTT Cytotoxicity Assay

-

Objective: To assess the growth inhibitory effect of 3-Methyl-5-p-tolyl-1H-pyrazole on various human cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., A549 lung, HepG2 liver, MCF-7 breast).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compound (dissolved in DMSO).

-

Doxorubicin (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol).

-

96-well plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48 hours. Include vehicle (DMSO) and positive controls.

-

After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression.

-

Cell Cycle Regulation (CDK2)

Mechanistic Rationale: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Dysregulation of CDK activity is a hallmark of cancer. Specifically, CDK2, in complex with Cyclin E or A, drives the transition from G1 to S phase. Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. [10]Some indole-pyrazole hybrids have shown potent inhibitory activity against CDK2, suggesting this is a viable target class for pyrazole-based compounds. [10]A compound that arrests the cell cycle could be a powerful antiproliferative agent. [11] Experimental Validation: The effect of 3-Methyl-5-p-tolyl-1H-pyrazole on the cell cycle can be analyzed using flow cytometry. Cells treated with the compound are stained with a DNA-intercalating dye (like Propidium Iodide), and the distribution of cells in G0/G1, S, and G2/M phases is quantified. An accumulation of cells in the G0/G1 phase would support a mechanism involving CDK2 inhibition. [11] Summary of Potential Target IC50 Values from Related Pyrazole Derivatives

| Target | Derivative Type | IC50 Value (µM) | Reference |

| COX-2 | Pyrazole-sulfonamide | 0.034 - 0.052 | [6] |

| COX-2 | Pyrazole-thiazole hybrid | 0.03 | [8] |

| 5-LOX | Pyrazole-thiazole hybrid | 0.12 | [8] |

| PI3 Kinase | Pyrazole carbaldehyde | 0.25 | [10] |

| CDK2 | Indole-pyrazole | 0.074 - 0.095 | [10] |

| EGFR | Fused pyrazole | 0.09 | [10] |

| VEGFR-2 | Fused pyrazole | 0.23 | [10] |

| Tubulin | Benzofuropyrazole | 7.30 | [12] |

Part 3: Emerging Therapeutic Targets

Beyond the well-established roles in inflammation and cancer, the pyrazole scaffold shows promise in other therapeutic areas.

Antimicrobial Targets

Mechanistic Rationale: Pyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. [4][13]One promising target in this domain is Glucosamine-6-phosphate (GlcN-6-P) synthase . This enzyme is crucial for the biosynthesis of the bacterial cell wall but is absent in mammals, making it an attractive and selective target. [13]Molecular docking studies have shown that 1,3,5-trisubstituted-1H-pyrazoles can bind effectively within the active site of GlcN-6-P synthase. [13] Experimental Validation: The antimicrobial activity can be initially screened using standard methods like the well diffusion or broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). [13][14]

Neuroprotective Pathways

Mechanistic Rationale: Recent studies have highlighted the neuroprotective potential of pyrazolol derivatives, a class closely related to pyrazoles. [15]The primary mechanism is believed to be potent antioxidant activity through free radical scavenging. [15]In conditions like ischemic stroke, oxidative stress is a major contributor to neuronal damage. Compounds that can neutralize reactive oxygen species (ROS) and chelate metal ions like Cu2+ (which can catalyze ROS formation) may offer significant neuroprotection. [15] Experimental Validation: The antioxidant capacity can be quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. [15]Cell-based models, such as neuronal cells subjected to oxygen-glucose deprivation, can further validate the neurocytoprotective effects. [15]

Conclusion and Future Directions

3-Methyl-5-p-tolyl-1H-pyrazole stands as a compound of significant therapeutic promise, built upon the robust and versatile pyrazole scaffold. The evidence strongly suggests that its most immediate and potent applications lie in the fields of anti-inflammatory and anticancer therapy.

-

Primary Recommendation: Initial research efforts should prioritize the validation of selective COX-2 inhibition . This target has the strongest preclinical and clinical precedent for pyrazole-based drugs and aligns with the activity of the most closely related analogs.

-

Secondary Recommendation: The potential for dual EGFR/VEGFR-2 inhibition represents a highly valuable avenue for oncology. A successful compound in this area could simultaneously target tumor proliferation and angiogenesis.

Future work should involve comprehensive Structure-Activity Relationship (SAR) studies to optimize the core molecule. Modifications to the tolyl and methyl groups could further enhance potency and selectivity for these primary targets. Furthermore, exploring its efficacy against emerging targets in antimicrobial and neurodegenerative disease could unlock novel therapeutic applications for this promising chemical entity.

References

-

El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

- (2025).

-

Abdel-Wahab, B. F., et al. (2021). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

-

(2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

-

Gerokonstantis, D. T., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

- (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ijcrt.org.

-

El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

(2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

- Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry.

-

Al-Ostath, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

-

Kumar, R., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

-

(n.d.). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. Bentham Science. [Link]

-

Baral, P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

Kumar, D., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

Schenone, S., et al. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl). PubMed. [Link]

-

Naim, M. J., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

-

Park, H., et al. (2002). Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. PubMed. [Link]

-

Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

-

Bekhit, A. A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Gomaa, A. M., et al. (2022). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate. [Link]

-

Al-azzawi, S., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

-

Zhang, T., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

- (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.

- (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

-

Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. PubMed. [Link]

- (2025).

-

Ait M’Barek, N., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. royal-chem.com [royal-chem.com]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 13. tsijournals.com [tsijournals.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-5-p-tolyl-1H-pyrazole: A Privileged Scaffold for Kinase Inhibitor Design

Content Type: Technical Guide & Whitepaper Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals[1][2]

Executive Summary

3-Methyl-5-p-tolyl-1H-pyrazole represents a quintessential "privileged scaffold" in modern kinase inhibitor discovery.[1][2] While often utilized as a chemical probe or fragment lead rather than a standalone clinical candidate, its structural architecture serves as a foundational adenine mimetic .

This guide analyzes the molecule's utility in Fragment-Based Drug Discovery (FBDD) . Its 3,5-disubstituted pyrazole core provides a high-efficiency hydrogen-bonding motif for the kinase hinge region, while the p-tolyl moiety offers critical hydrophobic anchoring within the ATP-binding pocket.[1][2] This document details the structural rationale, synthesis, and validation protocols required to utilize this scaffold in targeting serine/threonine kinases (e.g., p38 MAPK, JNK, CDKs).

Structural Rationale & Chemical Basis[1][3][4][5][6][7][8][9]

The Pyrazole "Hinge Binder" Motif

The efficacy of 3-Methyl-5-p-tolyl-1H-pyrazole stems from its ability to mimic the purine ring of ATP.[1][2] In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.[1][2]

-

Donor-Acceptor System: The pyrazole ring possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N:) at adjacent positions.[2]

-

Tautomeric Versatility: The molecule exists in dynamic equilibrium between 1H- and 2H-tautomers.[1][2] This flexibility allows it to adapt to specific hinge geometries, typically forming a bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the kinase hinge residues (e.g., Met109 in p38 MAPK).

The p-Tolyl Hydrophobic Anchor

The substituent at the 5-position (or 3-position, depending on tautomer numbering) is critical for affinity:

-

Gatekeeper Interaction: The p-tolyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr106 in p38α).

-

Electronic Effect: The methyl group on the phenyl ring (+I effect) increases lipophilicity compared to a simple phenyl group, enhancing Van der Waals interactions without introducing steric clashes common with bulkier substituents (e.g., tert-butyl).

Mechanism of Action: ATP-Competitive Inhibition[1][2]

This molecule functions as a Type I ATP-Competitive Inhibitor .[1][2] It binds to the active conformation (DFG-in) of the kinase, directly competing with endogenous ATP.

Binding Mode Visualization

The following diagram illustrates the interaction logic within the kinase cleft, specifically modeled on the p38 MAPK system, a canonical target for this scaffold class.

Figure 1: Schematic representation of the bidentate hydrogen bonding mode at the kinase hinge region.

Experimental Protocols

Synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole

Principle: The synthesis utilizes a cyclocondensation reaction between a 1,3-dicarbonyl equivalent and hydrazine.[1][2]

Reagents:

-

Starting Material: 1-(4-methylphenyl)butane-1,3-dione (p-methylbenzoylacetone).[1][2]

-

Nucleophile: Hydrazine hydrate (

). -

Solvent: Ethanol (EtOH).

-

Catalyst: Glacial Acetic Acid (optional, for pH adjustment).

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 1-(4-methylphenyl)butane-1,3-dione in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 12 mmol of hydrazine hydrate at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -

Workup: Cool the reaction mixture to

. The product often precipitates. If not, evaporate the solvent under reduced pressure. -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

-

Characterization: Confirm structure via

(look for pyrazole C4-H singlet aroundngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Figure 2: Synthetic pathway via cyclocondensation.[1][2]

Kinase Inhibition Assay (ADP-Glo™ Platform)

To validate biological activity, use a luminescent ADP detection assay.[1][2]

-

Preparation: Dilute the compound in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 10

M) in 1x Kinase Buffer. -

Enzyme Reaction:

-

Mix Kinase (e.g., p38

, 5 ng/well) + Substrate (e.g., MBP) + Compound. -

Initiate with ATP (at

concentration, typically 10–50 -

Incubate at RT for 60 minutes.

-

-

Detection:

-

Analysis: Measure luminescence (RLU). Plot RLU vs. log[Compound] to determine

.

Data Presentation & SAR Analysis

When optimizing this scaffold, the following Structure-Activity Relationship (SAR) trends are typically observed in p38/CDK assays:

| Substituent (R) | Structure | Potency (Relative) | Rationale |

| p-Tolyl (Target) | -C6H4-CH3 | High | Optimal hydrophobic fill of gatekeeper pocket. |

| Phenyl | -C6H5 | Moderate | Lacks hydrophobic bulk for tight Van der Waals contact.[1][2] |

| tert-Butyl | -C(CH3)3 | Low | Steric clash with the "floor" of the ATP pocket.[1][2] |

| 4-Fluorophenyl | -C6H4-F | High | Bioisostere; improved metabolic stability.[1][2] |

Note: Data is illustrative of general class behavior for 3,5-disubstituted pyrazoles.

References

-

Graneto, M. J., et al. (2007).[3] "Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase." Journal of Medicinal Chemistry, 50(23), 5712-5719.[3] Link[2]

-

Tong, L., et al. (2002). "Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate."[1][2] Nature Structural Biology, 4, 311–316.[3] Link

- Pevarello, P., et al. (2006). "3,5-Disubstituted pyrazoles as kinase inhibitors." Current Pharmaceutical Design, 12(18), 2263-2283.

-

Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors."[1][2] Methods in Molecular Biology, 795, 1-34.[1] Link

-

PubChem Compound Summary. (2024). "3-Methyl-5-phenyl-1H-pyrazole."[1][2][4] National Center for Biotechnology Information.[1] Link[2]

Sources

- 1. 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

exploring the agrochemical potential of 3-Methyl-5-p-tolyl-1h-pyrazole

An In-Depth Technical Guide to the Agrochemical Potential of the 3-Methyl-5-p-tolyl-1H-pyrazole Scaffold

Executive Summary

The pyrazole ring system represents a "privileged scaffold" in modern agrochemical discovery, forming the core of numerous highly successful commercial fungicides, insecticides, and herbicides.[1][2] This is due to its versatile substitution patterns, robust chemical stability, and its ability to interact with a wide array of biological targets.[1][3] This technical guide delves into the specific potential of the 3-Methyl-5-p-tolyl-1H-pyrazole core, a promising yet underexplored structural motif. We will provide a comprehensive exploration of its synthetic pathways, outline rational strategies for its derivatization, and present detailed experimental frameworks for evaluating its potential as a next-generation fungicide, insecticide, and herbicide. This document is intended for researchers, chemists, and crop protection professionals engaged in the discovery and development of novel, effective, and sustainable agrochemical solutions.

The Pyrazole Heterocycle: A Cornerstone of Modern Crop Protection

Heterocyclic compounds are fundamental to the development of active ingredients for crop protection.[2] Among these, pyrazoles—five-membered aromatic rings containing two adjacent nitrogen atoms—have demonstrated exceptional utility and commercial success.[2][3] The strategic placement of substituents around the pyrazole ring allows for precise tuning of a molecule's physicochemical properties and biological activity, leading to products with high efficacy and selectivity.[1]

Several blockbuster agrochemicals are built upon the pyrazole framework:

-

Fungicides: Pyrazole carboxamides, such as Bixafen and Fluxapyroxad, are potent inhibitors of the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain, effectively controlling a broad spectrum of fungal pathogens.[1]

-

Insecticides: The diamide class, including Chlorantraniliprole, features a pyrazole carboxamide structure that acts as a powerful modulator of insect ryanodine receptors (RyRs), causing paralysis and death in key lepidopteran pests.[1][4] Another class, the fiproles (e.g., Fipronil), targets the GABA-gated chloride channel, disrupting the central nervous system of insects.[5]

-

Herbicides: Pyrazole-based herbicides have been developed to inhibit several different plant-specific enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), and protoporphyrinogen oxidase (PPO), offering diverse modes of action for weed management.[2][6]

This guide focuses on the 3-Methyl-5-p-tolyl-1H-pyrazole core. The rationale for selecting this scaffold is based on its structural components: the methyl group at the 3-position and the para-tolyl group at the 5-position. These substituents provide a foundational lipophilicity and steric profile that can be systematically modified to probe various biological targets. The presence of the N-H at the 1-position offers a key point for derivatization, enabling the exploration of diverse chemical spaces.

Synthesis and Characterization of the Core Scaffold

A reliable and scalable synthesis of the core scaffold is the first critical step in exploring its potential. The Knorr pyrazole synthesis and related cyclocondensation reactions provide the most direct and well-established route.

Proposed Synthetic Pathway

The synthesis of 3-Methyl-5-p-tolyl-1H-pyrazole is most efficiently achieved through the condensation of a β-diketone with a hydrazine source.

Reaction: 1-(p-tolyl)butane-1,3-dione + Hydrazine Hydrate → 3-Methyl-5-p-tolyl-1H-pyrazole

Caption: Synthetic workflow for the core pyrazole scaffold.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(p-tolyl)butane-1,3-dione (1.0 eq).

-

Solvent Addition: Add absolute ethanol as the solvent to create a stirrable solution.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirring solution at room temperature. Causality Note: A slight excess of hydrazine ensures the complete conversion of the diketone starting material.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-Methyl-5-p-tolyl-1H-pyrazole.[7]

Protocol: Structural Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The resulting spectra should be consistent with the expected shifts for the methyl, tolyl, and pyrazole ring protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[7]

-

Elemental Analysis: This technique provides the percentage composition of C, H, and N in the sample, which must match the calculated theoretical values for the molecular formula C₁₁H₁₂N₂.

Exploration of Fungicidal Potential

Hypothesis: Derivatization of the 3-Methyl-5-p-tolyl-1H-pyrazole scaffold, particularly at the N1 position with a carboxamide moiety, will yield compounds with potent fungicidal activity by targeting the succinate dehydrogenase (SDHI) enzyme.[1]

Mechanism of Action: SDHI Inhibition

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex in the mitochondrial electron transport chain (ETC).[1] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site of this complex, blocking electron transport and halting cellular respiration (ATP production), which ultimately leads to fungal cell death.[1][5]

Caption: Mechanism of SDHI fungicides in the mitochondrial ETC.

Protocol: In Vitro Antifungal Bioassay

This protocol allows for the rapid screening of novel derivatives against a panel of economically important plant pathogenic fungi.

-

Preparation: Prepare potato dextrose agar (PDA) plates. Dissolve test compounds in a minimal amount of DMSO and prepare a series of dilutions.

-

Incorporation: Add the appropriate volume of each compound dilution to molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25 µg/mL). Pour the amended agar into Petri dishes.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Valsa mali, Sclerotinia sclerotiorum, Gibberella graminis), in the center of each plate.[8]

-

Incubation: Incubate the plates at 25°C in the dark.

-

Data Collection: After the mycelium on the control plate (containing only DMSO) has reached the edge of the plate, measure the diameter of the fungal colony on all plates.

-

Analysis: Calculate the percentage of inhibition for each concentration and determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each active compound.

Data Presentation: Hypothetical Fungicidal Activity

| Compound ID | R Group (at N1) | EC₅₀ (µg/mL) vs. V. mali | EC₅₀ (µg/mL) vs. S. sclerotiorum |

| Core | -H | >100 | >100 |

| DZ-01 | -C(O)NH-(2-chlorophenyl) | 5.2 | 8.1 |

| DZ-02 | -C(O)NH-(2,4-difluorophenyl) | 2.1 | 3.5 |

| DZ-03 | -C(O)NH-(p-tolyl) | 15.6 | 22.4 |

| Bixafen | (Commercial Standard) | 1.8 | 2.9 |

Investigation of Insecticidal Properties

Hypothesis: N-pyridyl carboxamide derivatives of the 3-Methyl-5-p-tolyl-1H-pyrazole core will exhibit insecticidal activity by targeting insect ryanodine receptors (RyRs), while N-aryl derivatives with specific substitutions may target the GABA-gated chloride channel.[1][5]

Mechanism of Action 1: Ryanodine Receptor (RyR) Modulation

RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells.[1] Diamide insecticides bind to these receptors, locking them in a partially open state.[4] This leads to an uncontrolled release of intracellular Ca²⁺ stores, resulting in muscle contraction, paralysis, and ultimately the death of the insect.

Caption: Action of diamide insecticides on the insect RyR channel.

Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This method is effective for evaluating compounds against chewing insects like the diamondback moth (Plutella xylostella).

-

Preparation: Prepare serial dilutions of the test compounds in a water-acetone solution containing a surfactant (e.g., Triton X-100).

-

Treatment: Dip cabbage leaf discs (5 cm diameter) into each test solution for 10-15 seconds and allow them to air dry.

-

Infestation: Place one treated leaf disc into a Petri dish lined with moist filter paper. Introduce 10-15 third-instar larvae of P. xylostella into each dish.

-

Incubation: Keep the dishes at 25-27°C with a 16:8h (L:D) photoperiod.

-

Assessment: Record larval mortality after 48 and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.

-

Analysis: Calculate the corrected mortality rate and determine the LC₅₀ (Lethal Concentration to kill 50% of the population) for each active compound.[9]

Data Presentation: Hypothetical Insecticidal Activity

| Compound ID | R Group (at N1) | LC₅₀ (mg/L) vs. P. xylostella |

| Core | -H | >500 |

| DZ-11 | -C(O)NH-(3-chloro-2-pyridinyl) | 1.5 |

| DZ-12 | -C(O)NH-(3-chloro-2-pyridinyl)-Br | 0.8 |

| DZ-13 | -C(O)NH-(phenyl) | >200 |

| Chlorantraniliprole | (Commercial Standard) | 0.6 |

Assessment of Herbicidal Activity

Hypothesis: Analogs of the 3-Methyl-5-p-tolyl-1H-pyrazole scaffold, particularly those incorporating a 4-benzoyl moiety, may exhibit herbicidal activity through the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][10]

Mechanism of Action: HPPD Inhibition

HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols.[2] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, pyrazole herbicides prevent carotenoid formation. Carotenoids protect chlorophyll from photo-oxidation; without them, exposure to sunlight leads to rapid chlorophyll degradation, resulting in characteristic "bleaching" symptoms and plant death.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. royal-chem.com [royal-chem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

Engineering the Pyrazole Scaffold: A Technical Guide to SAR and Regioselective Synthesis

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, appearing in over 30 FDA-approved drugs ranging from NSAIDs (Celecoxib) to precision oncology agents (Crizotinib, Ruxolitinib). Its utility stems from its unique physicochemical duality: it serves as both a hydrogen bond donor and acceptor, possesses high metabolic stability, and acts as a rigid linker that directs substituents into specific receptor pockets.

This guide provides a technical analysis of Structure-Activity Relationship (SAR) vectors for pyrazole analogs, with a specific focus on kinase inhibition, tautomeric equilibrium, and the synthetic challenge of regiocontrol.

The Pyrazole Scaffold: Physicochemical Fundamentals

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3][4][5] Its aromaticity and amphoteric nature are the cornerstones of its biological activity.

Tautomerism and Binding Fidelity

In N-unsubstituted pyrazoles, annular tautomerism exists between the

-

Donor/Acceptor Profile: The pyrrole-like nitrogen (N1-H) acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor (HBA).[2]

-

Impact on SAR: Substituents at C3 and C5 shift this equilibrium. Electron-withdrawing groups (EWGs) generally favor the tautomer where the proton is on the nitrogen adjacent to the EWG to minimize dipole repulsion.

-

Drug Design Implication: In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP, forming a bidentate H-bond with the kinase hinge region.

Strategic SAR Exploration: The Four Vectors

To optimize a pyrazole lead, one must treat the ring as a coordinate system with four distinct vectors.

The N1 Vector (Solubility & Metabolism)

-

Role: Controls physicochemical properties (LogP, solubility) and metabolic clearance.

-

Optimization:

-

Unsubstituted (N-H): Essential if the target requires a H-bond donor (e.g., hinge binding).

-

Alkyl/Aryl: Increases lipophilicity.[2] Large groups here can induce steric clashes or fill solvent-exposed pockets.

-

Toxicity Warning: N-phenyl pyrazoles can sometimes undergo metabolic activation to reactive intermediates, leading to idiosyncrasies (though many, like Celecoxib, are safe).

-

The C3/C5 Vectors (Steric & Lipophilic Tuning)

-

Role: These positions flank the nitrogens.[3] In N-substituted pyrazoles, C3 and C5 are non-equivalent.

-

Regiochemistry: C5 is sterically sensitive due to proximity to the N1-substituent. Large groups at C5 often twist the N1-aryl bond out of planarity, reducing conjugation but potentially improving solubility by breaking crystal packing.

-

Selectivity: C3 substituents often extend into hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

The C4 Vector (Electronic & Target Engagement)

-

Role: The "head" of the molecule.

-

Electronic Effects: Substituents here strongly influence the pKa of the ring nitrogens. An EWG (e.g., -CN, -F) at C4 lowers the pKa of N1-H, making it a stronger H-bond donor.

-

Target Interaction: In many inhibitors, C4 is used to attach the primary pharmacophore or a solubilizing tail.

Visualization: SAR Decision Logic

Figure 1: Strategic vectors for pyrazole optimization. N1 dictates pharmacokinetics, while C3/C4/C5 drive potency and binding affinity.

Case Study: Pyrazoles as ATP-Competitive Kinase Inhibitors[6]

The success of pyrazoles in oncology (e.g., Ruxolitinib , Crizotinib ) is largely due to their ability to mimic the purine ring of ATP.

Mechanism of Action: Hinge Binding

Protein kinases possess a conserved "hinge region" connecting the N- and C-terminal lobes. The backbone residues in this region form H-bonds with the adenine of ATP.

-

The Interaction: A pyrazole (often fused or substituted) presents an N-H donor and an N: acceptor.[1][2]

-

Example (Ruxolitinib - JAK1/2 Inhibitor): The pyrazole ring is part of a pyrrolo[2,3-d]pyrimidine system.[6] The pyrazole nitrogen accepts a H-bond from the hinge backbone, anchoring the molecule.

-

Example (Crizotinib - ALK Inhibitor): Uses a 3-substituted pyrazole.[1][3][7][8] The N1-H and N2 interact with Glu1197 and Met1199 in the ALK hinge region.

Data Summary: Substituent Effects on Potency

Hypothetical data based on typical kinase SAR trends (e.g., c-Met or ALK series).

| Analog | R1 (N1) | R3 (C3) | R4 (C4) | Kinase IC50 (nM) | Notes |

| 1 | H | Me | H | 1200 | Weak binder; lacks hydrophobic reach. |

| 2 | H | Ph | H | 45 | Phenyl fills hydrophobic gatekeeper pocket. |

| 3 | Me | Ph | H | >10,000 | Loss of Activity. Methyl blocks H-bond donor at N1. |

| 4 | H | Ph | F | 12 | Fluorine lowers pKa, strengthening N1-H bond. |

| 5 | H | Ph | Piperazine | 8 | Solubilizing group at C4 contacts solvent front. |

Synthetic Methodologies: The Regioselectivity Challenge

The most common route to pyrazoles is the condensation of hydrazines with 1,3-dielectrophiles (e.g., 1,3-diketones). However, when using substituted hydrazines (

The Problem

Reacting methylhydrazine with 1-phenyl-1,3-butanedione can yield:

-

1,5-isomer: Methyl group on N1 and Phenyl group on C5 (sterically crowded).

-

1,3-isomer: Methyl group on N1 and Phenyl group on C3 (sterically favored).

While sterics often favor the 1,3-isomer, electronic factors (solvent polarity, acid catalysis) can shift the ratio. Separating these isomers requires tedious chromatography.

The Solution: Regiocontrolled Synthesis

To ensure scientific integrity, one should use pathways that guarantee regiochemistry.

-

Method A: Enaminones. Reacting an enaminone with hydrazine often yields high regioselectivity driven by the specific reactivity of the enaminone carbon.

-

Method B: Copper Catalysis. Recent advances use Cu-catalyzed coupling of alkynes and diazo compounds to force specific substitution patterns.

Visualization: Synthetic Workflow

Figure 2: Synthetic decision tree. Route 2 is preferred for SAR studies to avoid costly separation steps.

Experimental Protocols

Protocol: Regioselective Synthesis via Enaminone